molecular formula C10H19ClN2O4S B3020000 Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate CAS No. 2287340-29-6

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

Cat. No.: B3020000
CAS No.: 2287340-29-6
M. Wt: 298.78
InChI Key: JBIMBVDMKDKWKA-UHFFFAOYSA-N
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Description

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H19ClN2O4S. It is known for its unique structure, which includes a tert-butyl group, a chlorosulfonyl group, and a piperazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with chlorosulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The chlorosulfonyl group is highly reactive, making it useful in various chemical transformations .

Properties

IUPAC Name

tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMBVDMKDKWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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